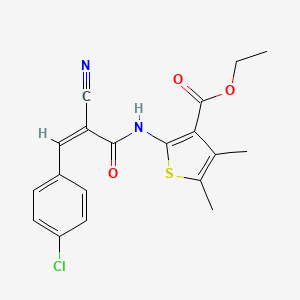
(Z)-2-(3-(4-クロロフェニル)-2-シアノアクリロイルアミノ)-4,5-ジメチルチオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
非線形光学
この化合物は、第二高調波発生と第三高調波発生の研究により確認されたように、非線形光学において潜在的な用途を有しています。 静的および動的偏極率は、尿素の偏極率よりもはるかに高いことがわかります 。 この化合物は、CW IR レーザー励起下では飽和吸収を示し、ナノパルスレーザー励起下では逆飽和吸収を示します .
光スイッチング
この化合物は、光スイッチング用途に使用できます。 有機分子は、ドナーとアクセプター基に結合した多くの非局在化π電子を持つため、第二高調波発生の分野で重要性を増しています .
光論理
この化合物は、光論理用途に使用できます。 有機材料は、ドナーとアクセプター基に結合した多くの非局在化π電子を持つため、第二高調波発生の分野で重要性を増しています .
メモリデバイス
この化合物は、メモリデバイスに使用できます。 有機材料は、ドナーとアクセプター基に結合した多くの非局在化π電子を持つため、第二高調波発生の分野で重要性を増しています .
信号処理
この化合物は、信号処理用途に使用できます。 有機材料は、ドナーとアクセプター基に結合した多くの非局在化π電子を持つため、第二高調波発生の分野で重要性を増しています .
光電子デバイスの製造
この化合物は、光電子デバイスの製造に適用できます。 この材料は優れた特性を備えており、光電子デバイスの製造に適用できます .
特性
IUPAC Name |
ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-5-7-15(20)8-6-13/h5-9H,4H2,1-3H3,(H,22,23)/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXZUQZMLXOLI-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)
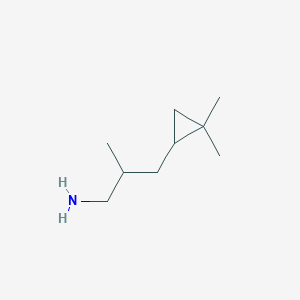
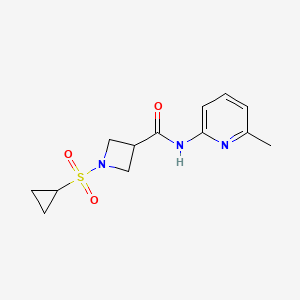

![5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2406753.png)
![5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2406756.png)
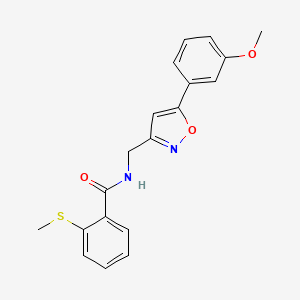
![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)


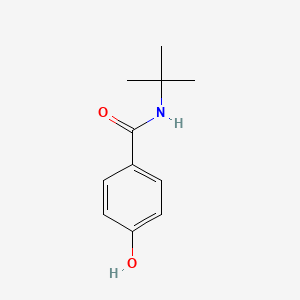
![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)
![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)
